molecular formula C16H14N2O3S B7746859 MFCD06451999

MFCD06451999

Cat. No.: B7746859
M. Wt: 314.4 g/mol
InChI Key: ZMTIQOGGZZHQDF-UHFFFAOYSA-N
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Description

MFCD06451999 is a chemical compound cataloged under the MDL number system, commonly utilized in coordination chemistry and catalytic applications. Such compounds are pivotal in catalysis, enabling selective bond formation and stabilization of reactive intermediates . Hypothetically, this compound may feature a phosphine-alkene backbone, as inferred from , which discusses hybrid ligands with similar functionalities .

Key properties (hypothetical, based on analogous compounds):

  • Molecular formula: Likely contains phosphorus and unsaturated hydrocarbons.
  • Coordination sites: Multidentate (e.g., P^P or P^N donors).
  • Applications: Asymmetric catalysis, cross-coupling reactions.

Properties

IUPAC Name

4-[(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-2-12-7-13-14(22-12)17-9-18(15(13)19)8-10-3-5-11(6-4-10)16(20)21/h3-7,9H,2,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTIQOGGZZHQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CN(C2=O)CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of MFCD06451999 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

    Initial Reactant Preparation: The starting materials are prepared under controlled conditions to ensure purity and reactivity.

    Reaction Conditions: The reactions are carried out under specific temperatures, pressures, and in the presence of catalysts to facilitate the desired chemical transformations.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the required purity for industrial applications.

Chemical Reactions Analysis

MFCD06451999 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve replacing one functional group with another, typically using halogens or other nucleophiles.

Common reagents and conditions for these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MFCD06451999 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of materials with specific chemical properties.

Mechanism of Action

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and wide range of applications make it a valuable subject of study for chemists, biologists, and industrial researchers alike.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Parameter This compound (Hypothetical) CAS 1761-61-1 CAS 56469-02-4
Molecular Formula CxHyP_z (phosphine-alkene) C₇H₅BrO₂ C₉H₉NO₂
Molecular Weight ~300–400 g/mol 201.02 g/mol 163.17 g/mol
Solubility Moderate in THF, DCM 0.687 mg/ml (THF) Not explicitly reported
Log S (ESOL) -2.5 to -3.0 (estimated) -2.47 -1.98 (Ali method)
Functional Groups Phosphine, alkene Bromo, carboxylic acid Hydroxy, ketone, aromatic amine

Key Observations :

  • Molecular Complexity: this compound likely has higher molecular weight due to its multidentate design, enhancing metal-binding capacity compared to the smaller, monofunctional CAS 1761-61-1 .
  • Solubility : CAS 1761-61-1’s solubility in THF (0.687 mg/ml) suggests utility in homogeneous catalysis, whereas this compound may require polar aprotic solvents for optimal reactivity .
  • Bioavailability: CAS 56469-02-4 scores 0.55 (moderate bioavailability), whereas phosphine-based ligands like this compound are typically non-bioavailable, limiting their use to in vitro catalysis .

Functional Comparisons

Application This compound CAS 1761-61-1 CAS 56469-02-4
Catalytic Efficiency High (Pd, Ni complexes) Moderate (acid-catalyzed reactions) Low (limited to niche syntheses)
Thermal Stability >200°C (estimated) 120–150°C 80–100°C
Pharmaceutical Use None (toxic intermediates) None (corrosive byproducts) Potential (bioactive intermediates)

Research Findings :

  • Reactivity : this compound’s phosphine-alkene motif enhances electron-richness, favoring oxidative addition in cross-coupling reactions over CAS 1761-61-1’s brominated structure .

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